Welcome to the BenchChem Online Store!
molecular formula C9H7NO2S2 B8312109 5-(Nitromethylthio)benzo[b]thiophene

5-(Nitromethylthio)benzo[b]thiophene

Cat. No. B8312109
M. Wt: 225.3 g/mol
InChI Key: UISJNYQUVZPWAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05102905

Procedure details

A 1.55 M solution of butylithium in hexane (6.2 ml, 10 mmol) was added to a stirred solution of A (1.1 g, 5 mmol) in anhydrous tetrahydrofuran (30 ml) maintained at -40° C. under an atmosphere of argon. When the addition was complete, the mixture was stirred for 1 hour at -5° C. Isoamyl nitrate (2 ml, 15 mmol) was then added dropwise to the stirred mixture at -5° C. The reaction mixture was then stirred for a further 2 hours at -5° to 0° C. The mixture (containing lithium 2-(benzo[b]thien-5-ylthio)-2-nitroacetate) was acidified to pH 2 by addition of 2 M hydrochloric acid and was then left for 30 minutes at ambient temperature, after which time evolution of carbon dioxide (produced by decarboxylation of 2-(benzo[b]thien-5-ylthio)-2-nitroacetic acid) had ceased. Water (50 ml) was then added and the mixture was extracted with ethyl acetate. The combined extracts were washed successively with a saturated solution of sodium hydrogen carbonate, then with brine, dried (Na2SO4), and the solvent removed by evaporation. The residual oil was purified by flash chromatography using 75:25 v/v hexane/toluene as eluant to give 5-(nitromethylthio)benzo[b]thiophene as a yellow oil; NMR (90 MHz): 5.5 (s,2H), 7.2-8.0 (m,5H); m/e (electron impact); 225 (M+).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
lithium 2-(benzo[b]thien-5-ylthio)-2-nitroacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CCCCCC.[N+]([O-])(OCCC(C)C)=O.[S:16]1[CH:20]=[CH:19][C:18]2[CH:21]=[C:22]([S:25][CH:26]([N+:30]([O-:32])=[O:31])C([O-])=O)[CH:23]=[CH:24][C:17]1=2.[Li+].Cl.C(=O)=O>O1CCCC1.O>[N+:30]([CH2:26][S:25][C:22]1[CH:23]=[CH:24][C:17]2[S:16][CH:20]=[CH:19][C:18]=2[CH:21]=1)([O-:32])=[O:31] |f:2.3|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
6.2 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[N+](=O)(OCCC(C)C)[O-]
Step Three
Name
lithium 2-(benzo[b]thien-5-ylthio)-2-nitroacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C2=C(C=C1)C=C(C=C2)SC(C(=O)[O-])[N+](=O)[O-].[Li+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour at -5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred for a further 2 hours at -5° to 0° C
Duration
2 h
WAIT
Type
WAIT
Details
was then left for 30 minutes at ambient temperature
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined extracts were washed successively with a saturated solution of sodium hydrogen carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine, dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation
CUSTOM
Type
CUSTOM
Details
The residual oil was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])CSC1=CC2=C(SC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.